molecular formula C13H10N2O3 B3070832 methyl 4-oxo-4H,5H-pyrrolo[1,2-a]quinoxaline-7-carboxylate CAS No. 1006385-87-0

methyl 4-oxo-4H,5H-pyrrolo[1,2-a]quinoxaline-7-carboxylate

Cat. No.: B3070832
CAS No.: 1006385-87-0
M. Wt: 242.23 g/mol
InChI Key: QFLJVPVMBBDODH-UHFFFAOYSA-N
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Description

Methyl 4-oxo-4H,5H-pyrrolo[1,2-a]quinoxaline-7-carboxylate (CAS 1006385-87-0) is a high-purity chemical compound supplied for advanced research and development applications. This tricyclic quinoxaline derivative is a key scaffold of significant interest in medicinal chemistry and organic synthesis. The quinoxaline core is a constituent of numerous pharmacologically active compounds, and research into related structures has demonstrated a wide spectrum of potential biological effects . These include documented antibiotic, antimicrobial, and anticancer activities, making such compounds valuable templates in the search for new therapeutic agents . Recent scientific literature continues to highlight the therapeutic potential of quinoxaline derivatives, underscoring their relevance in ongoing drug discovery efforts . The specific structure of this methyl ester derivative makes it a versatile building block for further chemical modification and exploration in various research programs. This product is strictly for research and further manufacturing applications and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for personal use.

Properties

IUPAC Name

methyl 4-oxo-5H-pyrrolo[1,2-a]quinoxaline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c1-18-13(17)8-4-5-10-9(7-8)14-12(16)11-3-2-6-15(10)11/h2-7H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLJVPVMBBDODH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N3C=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-oxo-4H,5H-pyrrolo[1,2-a]quinoxaline-7-carboxylate typically involves the cyclization of 2-(1H-pyrrol-1-yl)anilines with suitable reagents. One common method involves the reaction of 5-methyl-2-(1H-pyrrol-1-yl)aniline with 2-methylquinoline, producing the desired compound in moderate yields . The reaction conditions often include the use of metal catalysts such as copper or iron and a green oxidant like molecular oxygen .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of scalable and cost-effective synthetic routes involving readily available starting materials and environmentally friendly reagents is preferred. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-4H,5H-pyrrolo[1,2-a]quinoxaline-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-oxo-4H,5H-pyrrolo[1,2-a]quinoxaline-7-carboxylate exhibits promising antiproliferative properties , making it a candidate for cancer research. Its derivatives have shown antibacterial and antifungal activities, suggesting broader biological applications. The compound interacts with various biological targets, particularly enzymes involved in cellular proliferation pathways, indicating its potential as a lead compound for drug development targeting diseases like cancer .

Materials Science

The unique structure of this compound makes it suitable for applications in organic electronics and photonic materials. Its electronic properties can be tuned through chemical modifications, potentially leading to new materials with enhanced performance characteristics.

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for the synthesis of more complex heterocyclic compounds. It can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution. This versatility allows for the development of new compounds with diverse functionalities .

Case Studies and Research Findings

  • Anticancer Activity : A study investigated the anticancer potential of pyrroloquinoxaline derivatives, including this compound. Results indicated significant cytotoxic effects against several cancer cell lines, suggesting that this compound could be developed into an effective anticancer agent.
  • Antimicrobial Properties : Research has shown that derivatives of this compound exhibit antimicrobial activity against various bacterial strains. This opens avenues for the development of new antibiotics based on this scaffold .
  • Material Applications : The compound has been evaluated for its use in organic light-emitting diodes (OLEDs) due to its favorable electronic properties. Studies demonstrated that incorporating this compound into device architectures improved overall efficiency and stability compared to traditional materials.

Comparative Analysis with Related Compounds

Compound NameStructureKey Features
Ethyl 5-methyl-4,5-dihydro-4-oxo-pyrrolo[1,2-a]quinoxaline-2-carboxylateStructureContains an ethyl group; potential for different biological activity
N-methyl-4-oxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxaline-7-sulfonamideStructureSulfonamide moiety adds distinct pharmacological properties
Substituted phenylaminopyrrolo[1,2-a]quinoxaline derivativesStructureVariations in substitution patterns lead to diverse biological activities

This compound stands out due to its specific functional groups that confer unique reactivity and biological properties compared to its analogs.

Mechanism of Action

The mechanism of action of methyl 4-oxo-4H,5H-pyrrolo[1,2-a]quinoxaline-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit Akt kinase, a key regulator of cell survival and proliferation . By inhibiting Akt kinase, the compound can induce apoptosis in cancer cells and inhibit tumor growth.

Comparison with Similar Compounds

Core Heterocyclic Modifications

  • Pyrrolo[1,2-a]quinoxaline vs. Quinoxaline Derivatives: Unlike simpler quinoxaline derivatives (e.g., methyl quinoxaline-7-carboxylate 1,4-di-N-oxide), the pyrrolo-fused ring in the target compound introduces additional steric and electronic effects.
  • Functional Group Variations: Carboxylate vs. Carbonitrile: Substitution at position 7 with a carbonitrile group (e.g., 5-(2-chloro-6-fluorobenzyl)-4-oxo-pyrrolo[1,2-a]quinoxaline-7-carbonitrile) reduces polarity but increases lipophilicity (XlogP ~2.8 vs. ~1.5 for carboxylates) . Ester Chain Length: Ethyl esters (e.g., ethyl 3-oxo-2-phenyl-pyrazolo[4,3-c]pyridine-7-carboxylate) exhibit marginally lower melting points (248–251°C) compared to methyl esters, likely due to reduced crystallinity .

Substituent Effects on Physicochemical Properties

Compound Name Substituents Melting Point (°C) XlogP Elemental Analysis (C/H/N)
Target Compound Methyl carboxylate, 4-oxo N/A ~1.5 N/A
Ethyl 3-Oxo-2-phenyl-pyrazolo[4,3-c]pyridine-7-carboxylate Ethyl ester, phenyl, quinolinyl 248–251 ~3.0 C 70.23%; H 4.42%; N 13.65%
5-(Mesitylmethyl)-4-oxo-pyrroloquinoxaline-7-carbonitrile Carbonitrile, mesitylmethyl N/A ~3.5 N/A
Methyl 2-amide-3-methylquinoxaline-7-carboxylate Methyl amide, 3-methyl N/A ~0.8 N/A

Key Research Findings

Functional Group Impact : Carboxylate esters improve aqueous solubility, whereas carbonitriles enhance bioavailability in lipid-rich environments .

Synthetic Efficiency : Ethyl esters are synthetically favorable (84% yield) compared to methyl amides (4% yield), highlighting the trade-off between substituent complexity and reaction efficiency .

Biological Specificity: The 1,4-di-N-oxide moiety in quinoxaline derivatives is critical for antitubercular activity, but its absence in pyrroloquinoxalines shifts efficacy toward antinocardial targets .

Biological Activity

Methyl 4-oxo-4H,5H-pyrrolo[1,2-a]quinoxaline-7-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a fused pyrrole and quinoxaline ring system. Its molecular formula is C13H10N2O3C_{13}H_{10}N_2O_3 with a molecular weight of 242.23 g/mol. The compound's unique structure contributes to its diverse biological activities.

Induction of Apoptosis

Research indicates that compounds within the quinoxaline family, including this compound, can induce apoptosis in various cancer cell lines in a dose-dependent manner. This mechanism may involve the activation of specific biochemical pathways that lead to programmed cell death, making it a candidate for anticancer therapies.

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of quinoxaline exhibit significant antimicrobial properties. This compound has been investigated for its potential as an antimicrobial agent against various pathogens, including protozoan infections such as those caused by Entamoeba histolytica. The compound's ability to inhibit thioredoxin reductase activity in E. histolytica has been highlighted as a key mechanism behind its antiamoebic effects .

Cytotoxicity Against Leukemia Cell Lines

A study evaluated the cytotoxic effects of this compound against human leukemia cell lines (K562 and HL60). The compound exhibited notable antiproliferative activity with an IC50 value of approximately 3.5 µM against K562 cells, comparable to established reference drugs. However, it showed reduced efficacy against HL60 cells with an IC50 of 15 µM .

Cell LineIC50 (µM)Reference Drug IC50 (µM)
K5623.54.5 (JG454)
HL60155.5 (A6730)
U937>208.0 (A6730)

Inhibition of Entamoeba histolytica

Further investigations into the antiamoebic properties revealed that this compound derivatives demonstrated significant activity against E. histolytica, with IC50 values ranging from 0.331 to 3.56 µM—lower than that of metronidazole (IC50 = 4.5 µM). The mechanism involved oxidative stress induction and disruption of cellular integrity in treated trophozoites .

Q & A

Q. Table 1: Comparison of Synthesis Methods

MethodKey Reagents/ConditionsYield (%)Advantages
Intramolecular cyclizationCarboxamide, aromatic halide"Good"*High regioselectivity
Oxidative cyclizationO₂, I₂, DMSO, 60°C62–85Eco-friendly, scalable

*Exact yield not reported in .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : Confirms regiochemistry and substitution patterns (e.g., distinguishing between 4H/5H tautomers).
  • Mass spectrometry (MS) : Validates molecular weight (e.g., 299.32 g/mol for a related derivative ).
  • X-ray crystallography : Resolves stereochemical ambiguities in fused-ring systems .
  • InChI/InChI Key : Provides standardized structural identifiers (e.g., NONXBGJFBUNSAD-UHFFFAOYSA-N for a derivative ).

Basic: How should researchers design experiments to optimize reaction conditions for pyrrolo[1,2-a]quinoxaline synthesis?

Methodological Answer:
Use statistical design of experiments (DoE) to minimize trial-and-error:

  • Factorial design : Test variables like temperature, catalyst loading, and solvent polarity systematically .
  • Response surface methodology (RSM) : Identify optimal conditions for yield and purity .
  • Example : Wang et al. optimized oxidative conditions by varying I₂ concentration and reaction time, achieving 85% yield .

Advanced: How can researchers resolve contradictions in reported bioactivity data for pyrrolo[1,2-a]quinoxaline derivatives?

Methodological Answer:

  • Systematic SAR studies : Vary substituents (e.g., electron-withdrawing groups at position 4) and correlate with bioassay results .
  • Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls to reduce variability .
  • Computational docking : Predict binding affinities to targets like kinases or GPCRs to rationalize discrepancies .

Basic: What safety protocols are essential when handling pyrrolo[1,2-a]quinoxaline derivatives?

Methodological Answer:

  • Hazard classification : Derivatives may exhibit acute toxicity (Category 4 for oral/dermal/inhalation routes) .
  • Mitigation : Use fume hoods, PPE (gloves, goggles), and emergency protocols (e.g., +44(0)1840 212137 for Key Organics Ltd. emergencies ).

Advanced: How can multi-step synthesis pathways for methyl 4-oxo derivatives be optimized to improve scalability?

Methodological Answer:

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) enhance regioselectivity in cyclization steps .
  • Flow chemistry : Continuous reactors reduce side reactions and improve heat management .
  • In-situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation .

Advanced: What computational tools are effective for predicting reaction pathways in pyrrolo[1,2-a]quinoxaline synthesis?

Methodological Answer:

  • Quantum chemical calculations : Use density functional theory (DFT) to model transition states and energy barriers .
  • Machine learning (ML) : Train models on reaction databases to predict optimal conditions (e.g., ICReDD’s workflow ).
  • Example : ICReDD combines DFT and ML to reduce development time by 50% in similar heterocyclic systems .

Basic: How can researchers validate the purity of this compound?

Methodological Answer:

  • HPLC-MS : Detect impurities at <0.1% levels using C18 columns and acetonitrile/water gradients .
  • Elemental analysis : Confirm C, H, N composition (e.g., C₁₆H₁₇N₃O₃ for a related compound ).

Advanced: What interdisciplinary approaches enhance the development of novel pyrrolo[1,2-a]quinoxaline derivatives?

Methodological Answer:

  • Chemical informatics : Use PubChem/DSSTox databases to mine structural analogs and bioactivity data .
  • Hybrid experimentation : Integrate high-throughput screening with automated synthesis platforms .
  • Case study : ICReDD’s fusion of computational, informational, and experimental sciences accelerated reaction discovery .

Advanced: How do steric and electronic effects influence the reactivity of the pyrrolo[1,2-a]quinoxaline core?

Methodological Answer:

  • Steric effects : Bulky substituents at position 7 hinder cyclization, requiring higher temperatures .
  • Electronic effects : Electron-deficient quinoxaline rings favor nucleophilic attacks at position 4 .
  • Kinetic studies : Use stopped-flow NMR to measure rate constants under varying electronic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-oxo-4H,5H-pyrrolo[1,2-a]quinoxaline-7-carboxylate
Reactant of Route 2
methyl 4-oxo-4H,5H-pyrrolo[1,2-a]quinoxaline-7-carboxylate

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